molecular formula C12H10ClF2N3 B12608418 [(6-Chloropyridin-3-yl)methyl](3,3-difluoropropyl)propanedinitrile CAS No. 647839-59-6

[(6-Chloropyridin-3-yl)methyl](3,3-difluoropropyl)propanedinitrile

Cat. No.: B12608418
CAS No.: 647839-59-6
M. Wt: 269.68 g/mol
InChI Key: RFZCSQFZQGYVCR-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine ring substituted with a methyl group and a difluoropropyl group attached to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with 6-chloropyridine, which is reacted with formaldehyde to introduce the methyl group at the 3-position.

    Formation of Intermediate: The intermediate product is then reacted with 3,3-difluoropropyl bromide under basic conditions to introduce the difluoropropyl group.

    Final Step: The final step involves the reaction of the intermediate with malononitrile under acidic conditions to form the propanedinitrile moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloropyridin-3-yl)methylamine hydrochloride: Similar structure but with a different alkyl group.

    (6-Chloropyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of the difluoropropyl group.

Uniqueness

(6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to the presence of both the difluoropropyl and propanedinitrile groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

647839-59-6

Molecular Formula

C12H10ClF2N3

Molecular Weight

269.68 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl]-2-(3,3-difluoropropyl)propanedinitrile

InChI

InChI=1S/C12H10ClF2N3/c13-10-2-1-9(6-18-10)5-12(7-16,8-17)4-3-11(14)15/h1-2,6,11H,3-5H2

InChI Key

RFZCSQFZQGYVCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(CCC(F)F)(C#N)C#N)Cl

Origin of Product

United States

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